molecular formula C6H10INO B2501299 1-(2-Iodoethyl)-2-pyrrolidinone CAS No. 713521-27-8

1-(2-Iodoethyl)-2-pyrrolidinone

Cat. No.: B2501299
CAS No.: 713521-27-8
M. Wt: 239.056
InChI Key: WPRIGVXXWBHYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Iodoethyl)-2-pyrrolidinone is a useful research compound. Its molecular formula is C6H10INO and its molecular weight is 239.056. The purity is usually 95%.
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Scientific Research Applications

Charge Transfer Complex Formation

The study by Ruostesuo et al. (1988) explores the complex formation of N-substituted 2-pyrrolidinones, which include derivatives like 1-ethyl-2-pyrrolidinone, with iodine and iodine halides. This research is significant for understanding the interactions and equilibria in solutions containing 2-pyrrolidinones, which can be extended to the study of 1-(2-Iodoethyl)-2-pyrrolidinone (Ruostesuo, Peltola, Salminen, & Häkkinen, 1988).

Capture of Radioactive Iodine

Li et al. (2019) discuss the use of pyrrolidinone-based hypercrosslinked polymers (HCPs) for capturing radioactive iodine. This application is crucial for nuclear waste management and environmental remediation, highlighting the significance of pyrrolidinone derivatives in tackling nuclear pollution (Li, Chen, Ma, & Jia, 2019).

Synthesis of Bioactive Compounds

Alves (2007) reports on the use of 3-pyrrolin-2-ones and 2-pyrrolidinones in organic synthesis, particularly for the creation of bioactive compounds like nebracetam, a nootropic. This research underscores the role of pyrrolidinone derivatives in synthesizing compounds with potential biological and therapeutic applications (Alves, 2007).

Preparation of Aryltellurium Monohydroxides

Misra et al. (2011) investigate the use of 2-pyrrolidinone in the hydrolysis of aryltellurium trichlorides. This research is relevant for understanding the role of 2-pyrrolidinone derivatives in the formation and structural characterization of organotellurium compounds, which have applications in organic synthesis (Misra, Chauhan, Srivastava, Duthie, & Butcher, 2011).

Anticonvulsant Activity of Derivatives

Sasaki et al. (1991) synthesized 1-acyl-2-pyrrolidinone derivatives and investigated their anticonvulsant effects. This research highlights the pharmacological potential of pyrrolidinone derivatives in neurological applications (Sasaki, Mori, Nakamura, & Shibasaki, 1991).

Polymer Science Applications

Brekner and Feger (1987) discuss the complexes between diphenylcarbamido-dicarboxybenzene and 1-methyl-2-pyrrolidinone. This research is crucial for understanding the role of 2-pyrrolidinone derivatives in polymer science, particularly in the curing and imidization processes of polyimide precursors (Brekner & Feger, 1987).

Mechanism of Action

If the compound is a drug or an enzyme, this would involve detailing how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal practices .

Properties

IUPAC Name

1-(2-iodoethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10INO/c7-3-5-8-4-1-2-6(8)9/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRIGVXXWBHYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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